molecular formula C12H9BrN2O2 B8700964 5-Bromo-2-hydroxy-N-3-pyridinylbenzamide

5-Bromo-2-hydroxy-N-3-pyridinylbenzamide

Cat. No. B8700964
M. Wt: 293.12 g/mol
InChI Key: DIXZZFJPRGMUDO-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

A solution of 5-bromo-2-hydroxybenzoic acid (5.2 g, 23.96 mmol), 3-pyridinamine (2.26 g, 23.96 mmol), EDC (4.59 g, 23.96 mmol), HOBT (3.67 g, 23.96 mmol) and triethylamine (3.34 ml, 23.96 mmol) in DMF (80 ml) was stirred for 3 h. The reaction mixture was filtered. 150 ml water was added to the filtrate to yield a white solid. This was filtered and dried to yield the title compound. 2.8 g.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
4.59 g
Type
reactant
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[CH:13]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([NH:18][C:14]1[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=1)=[O:9]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
2.26 g
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
4.59 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
3.67 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
150 ml water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to yield a white solid
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC=2C=NC=CC2)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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